Pyrularia thionin
Description
Contextualization within Plant Antimicrobial Peptides (AMPs)
Plants, as sessile organisms, have evolved a sophisticated innate immune system to defend against a wide array of pathogens. A crucial component of this defense is the production of antimicrobial peptides (AMPs). nih.gov Plant AMPs are a diverse group of small, gene-encoded polypeptides that exhibit broad-spectrum antimicrobial activity. mdpi.comresearchgate.net Generally, these peptides are characterized by their relatively short length (typically 10–90 amino acid residues), a net positive charge (cationic), a high content of hydrophobic residues, and a structure stabilized by disulfide bonds. nih.gov Their cationic nature is believed to facilitate interaction with the negatively charged surfaces of microbial cells. mdpi.com
Within the diverse world of plant AMPs, several families are recognized based on sequence homology and structural motifs, including defensins, hevein-like peptides, and thionins. mdpi.comfrontiersin.org The thionin family, to which Pyrularia thionin belongs, represents one of the earliest discovered and most extensively studied groups of plant AMPs. nih.govupf.edu These peptides are found exclusively in plants and are known for their potent toxicity against a wide range of organisms, including bacteria and fungi. mdpi.comnih.gov this compound (Pp-TH), isolated from the parasitic plant Pyrularia pubera, is a prominent member of this family and serves as a key subject in the study of thionin structure and function. nih.govontosight.ai
Classification of this compound (Pp-TH) within Thionin Families
Thionins are small, cysteine-rich peptides, typically around 5 kDa in molecular weight, and are categorized into several classes based on their structural characteristics, such as the number of cysteine residues and amino acid sequence similarities. nih.govnih.gov
Traditionally, thionins have been separated into five structural classes:
Class I: Found in the seeds of Poaceae plants, these are highly basic peptides containing eight cysteine residues. nih.gov
Class II: These also possess eight cysteines but are less basic than Class I thionins. nih.gov They are found in the leaves of barley (Hordeum vulgare) and, notably, in the leaves and nuts of Pyrularia pubera. nih.gov this compound (Pp-TH) is therefore classified as a Class II thionin. nih.gov
Class III: Isolated from mistletoe species, these thionins have six cysteine residues and a charge similar to Class II. nih.gov
Class IV: Found in Crambe abyssinica seeds, these are neutral peptides with six cysteine residues. nih.gov
Class V: This class includes a truncated wheat thionin variant. nih.gov
This compound is considered unique, occupying a position between the viscotoxins (Class III thionins from mistletoes) and the Gramineae (cereal) thionins of Class I. tandfonline.comtandfonline.com It shares a higher degree of amino acid homology with viscotoxins but possesses four disulfide bonds, a feature characteristic of the cereal thionins, whereas viscotoxins have only three. tandfonline.comtandfonline.com Unlike many other thionins that exist as multiple isoforms, Pp-TH is monomorphic. tandfonline.com More recent classification systems have proposed simplifying this into just two major classes: Class 1 with eight cysteine residues and Class 2 with six, which would place Pp-TH into Class 1 based on its cysteine count. nih.gov
| Thionin Class | Key Characteristics | Example Source(s) | This compound Placement |
| Class I | 8 Cysteine residues, highly basic | Wheat, Barley (seeds) | Shares 8-Cys feature |
| Class II | 8 Cysteine residues, less basic than Class I | Barley (leaves), Pyrularia pubera | Primary Classification nih.gov |
| Class III | 6 Cysteine residues | Mistletoe (Viscotoxins) | Shares homology tandfonline.com |
| Class IV | 6 Cysteine residues, neutral | Crambe abyssinica | Not applicable |
| Class V | Truncated variant | Wheat | Not applicable |
Historical Perspective of this compound Discovery and Initial Characterization
The study of thionins dates back to the late 19th and early 20th centuries, with the discovery of a toxic substance in wheat flour named purothionin. nih.gov However, the specific thionin from the nuts of the American buffalo nut plant, Pyrularia pubera, was isolated and characterized much later.
Key milestones in the discovery and initial study of this compound include:
1985: The purification, properties, and amino acid sequence of a toxic thionin from Pyrularia pubera were first reported. wikipedia.org This foundational work established it as a strongly basic peptide composed of 47 amino acids. nih.gov
Initial Characterization: The determination of its amino acid sequence and the configuration of its four disulfide bonds definitively placed Pp-TH within the thionin family of plant peptides. upf.edunih.gov Early investigations revealed its potent biological activities, including hemolytic (damaging to red blood cells), cytotoxic (toxic to cells), and neurotoxic properties. frontiersin.orgnih.gov
Mechanism Insights: Early studies demonstrated that Pp-TH interacts with and increases the permeability of cell membranes. tandfonline.com Research indicated that the cellular response to the thionin involves membrane depolarization and a subsequent influx of calcium ions (Ca2+), which in turn activates phospholipase A2, leading to membrane degradation and cell death. tandfonline.comnih.govpnas.org
| Year | Key Finding/Event | Reference |
| 1985 | First purification and sequencing of this compound. | wikipedia.org |
| 1986 | Report on the biological properties of this compound. | nih.gov |
| 1992 | Review of this compound's hemolytic and cytotoxic activities. | frontiersin.org |
| 2005 | Elucidation of the disulfide bond pattern, confirming its complex, knotted structure. | upf.edu |
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, Cancer cells |
|---|---|
sequence |
KSCCRNTWARNCYNVCRLPGTISREICAKKCDCKIISGTTCPSDYPK |
Origin of Product |
United States |
Structural Characterization and Structure Function Relationships of Pyrularia Thionin
Primary Amino Acid Sequence Analysis
Pyrularia thionin is a relatively small, basic peptide composed of 47 amino acid residues. nih.govnih.govcapes.gov.bruniprot.org Its primary sequence is characterized by a high content of basic and hydrophobic amino acids, which is a common feature among many antimicrobial peptides. The complete amino acid sequence has been determined, revealing the precise order of its constituent amino acids. capes.gov.br A notable feature of this compound is the presence of eight cysteine residues, which play a crucial role in forming disulfide bonds that stabilize its three-dimensional structure. mdpi.com It also contains two tyrosine residues at positions 13 and 45, and a single tryptophan residue at position 8. mdpi.comresearchgate.net An interesting distinction from many other thionins is the presence of an aspartic acid at position 32, where an arginine is more commonly found. mdpi.comresearchgate.net
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|---|---|
| 1 | Lys | 13 | Tyr | 25 | Gly | 37 | Ala |
| 2 | Ser | 14 | Gly | 26 | Pro | 38 | Leu |
| 3 | Cys | 15 | Ser | 27 | Cys | 39 | Thr |
| 4 | Cys | 16 | Cys | 28 | Arg | 40 | Ala |
| 5 | Arg | 17 | Ala | 29 | Leu | 41 | Cys |
| 6 | Asn | 18 | Ser | 30 | Ala | 42 | Asn |
| 7 | Thr | 19 | Ser | 31 | Cys | 43 | Pro |
| 8 | Trp | 20 | Val | 32 | Asp | 44 | Lys |
| 9 | Ala | 21 | Cys | 33 | Cys | 45 | Tyr |
| 10 | Arg | 22 | Lys | 34 | Lys | 46 | Gln |
| 11 | Cys | 23 | Leu | 35 | Ser | 47 | Ser |
Source: Data compiled from multiple scientific sources. capes.gov.br
Secondary and Tertiary Structural Motifs
The intricate three-dimensional structure of this compound is a direct consequence of its primary sequence and is fundamental to its biological function. This structure is defined by specific secondary and tertiary motifs, including alpha-helices, beta-sheets, and a network of disulfide bonds, which together form a distinct topology.
Alpha-Helical and Beta-Sheet Regions
The secondary structure of this compound is characterized by a conserved motif consisting of two antiparallel α-helices and two parallel β-strands. researchgate.net This arrangement of secondary structural elements is a hallmark of the thionin family. The two α-helices form a long arm of the molecule, while the two β-strands constitute a shorter arm. researchgate.net
Disulfide Bond Configuration and Rigidity
A defining feature of this compound's structure is the presence of four disulfide bonds, which are crucial for maintaining its compact and rigid three-dimensional conformation. nih.govuniprot.orgpnas.orgupf.edu These covalent linkages are formed between the eight cysteine residues at specific positions within the polypeptide chain. The disulfide bridges in this compound are established between Cys3-Cys41, Cys4-Cys33, Cys12-Cys31, and Cys16-Cys27. uniprot.org This extensive cross-linking imparts significant stability to the molecule, making it resistant to proteolysis. upf.edu The removal of even a single disulfide bond has been shown to significantly alter the peptide's folding. upf.edu
Critical Amino Acid Residues for Biological Activity
Specific amino acid residues within the this compound sequence have been identified as being critical for its biological functions. These residues are often located in strategic positions within the three-dimensional structure, enabling them to participate in interactions with target membranes or receptors.
Role of Tyrosine and Tryptophan Residues (e.g., Tyr13, Trp8, Tyr45)
Research has highlighted the importance of specific aromatic residues, namely tyrosine and tryptophan, in the activity of this compound. mdpi.comresearchgate.net The peptide contains two tyrosine residues at positions 13 and 45 (Tyr13 and Tyr45) and one tryptophan residue at position 8 (Trp8). mdpi.comnih.gov
Studies involving chemical modification have provided insights into the roles of these residues. Iodination of the tyrosine residues has been shown to impact the peptide's biological activity. nih.govpnas.org Limited iodination, which primarily modifies Tyr45, does not significantly affect its activity. nih.gov However, prolonged iodination, which leads to the modification of Tyr13 and Trp8, results in a loss of biological function. nih.gov This suggests that Tyr13 and Trp8 are essential for the peptide's activity. mdpi.comresearchgate.net Furthermore, modification of Trp8 with N-bromosuccinimide has been shown to inhibit the hemolytic activity of this compound, confirming the necessity of this residue for its function. nih.govresearchgate.net
Table 2: Key Amino Acid Residues and Their Roles
| Residue | Position | Implicated Role in Biological Activity |
|---|---|---|
| Tyr13 | 13 | Essential for biological activity; modification leads to inactivation. mdpi.comresearchgate.netmdpi.com |
| Trp8 | 8 | Necessary for hemolytic activity; modification inhibits function. mdpi.comresearchgate.netnih.govresearchgate.net |
Source: Data compiled from multiple scientific sources.
Significance of Charged Residues (e.g., Asp32, Lys1, Arg10)
The distribution and nature of charged residues on the surface of this compound (Pp-TH) are critical to its biological activity and structural integrity. Specific amino acids, by virtue of their electrical charge, play distinct roles in membrane interaction, structural stability, and toxicity.
Arginine-10 (Arg10): Located in the first α-helix, the arginine at position 10 is vital for the structural stability of the thionin fold. nih.gov This residue is a significant source of hydrogen bonds that connect different secondary structure elements, specifically the first β-strand (β1), the first α-helix (α1), and the C-terminal coil. nih.gov This extensive hydrogen bonding network makes Arg10 essential for maintaining the correct three-dimensional spatial structure of the peptide. nih.govresearchgate.net
Aspartic Acid-32 (Asp32): this compound possesses a unique feature among its family members: a negatively charged aspartic acid at position 32, whereas most other thionins have a positively charged arginine at this location. nih.govnih.gov This residue has been shown to be important for the in vitro activity of Pp-TH against various Gram-negative bacteria and several fungal pathogens. nih.gov To investigate the functional significance of this substitution, a synthetic analogue was created where Asp32 was replaced with arginine (a mutation denoted as Pp-TH(D32R)). nih.gov This single-residue mutation increased the net positive charge of the peptide and resulted in significantly enhanced antibiotic activity against several Gram-negative bacteria, while its efficacy against Gram-positive bacteria and fungi remained unchanged. nih.govnih.govresearchgate.net
| Residue | Position | Charge (at neutral pH) | Significance |
| Lysine (B10760008) | 1 | Positive | Crucial for toxicity and interaction with negatively charged membranes. nih.govresearchgate.net |
| Arginine | 10 | Positive | Essential for maintaining the 3D spatial structure through hydrogen bonding. nih.govresearchgate.net |
| Aspartic Acid | 32 | Negative | Unique to Pp-TH; important for activity against specific Gram-negative bacteria and fungi. nih.govnih.gov |
Determinants of Amphipathicity
The biological function of this compound is intrinsically linked to its pronounced amphipathic character, which allows it to interact with and disrupt the lipid bilayers of cell membranes. This amphipathicity arises from the specific three-dimensional arrangement of hydrophobic and hydrophilic (charged) amino acid residues.
A prominent groove is formed between the α-helical and β-sheet domains, and this feature is believed to play a significant role in the peptide's biological activity, likely by facilitating interactions with membrane components. nih.govmdpi.com The stability of this critical amphipathic conformation is heavily reliant on the extensive network of four internal disulfide bonds, which lock the peptide into its tightly folded, functional state. nih.gov The strategic placement of charged residues, such as those on the solvent-exposed side of the second helix, is vital for interactions with membranes. nih.gov
Minimal Active Core Identification
Research into the structure-function relationship of this compound has sought to identify the smallest fragment of the peptide that retains biological activity. This "minimal active core" contains the essential residues required for its primary functions, such as membrane interaction and permeabilization.
Studies have implicated the region encompassing amino acids 7 through 15 as being particularly important. nih.gov This segment, which "covers" the groove between the α-helical and β-sheet domains, is thought to be directly involved in interactions with phospholipids (B1166683) in the cell membrane. nih.gov To test this, a nanopeptide corresponding to this sequence (residues 7-15) was synthesized, with the cysteine at position 12 substituted with a serine to enhance stability and prevent dimerization. nih.gov
Further investigation involved the creation of a significantly truncated peptide, representing 45% of the full sequence, which spanned from residue 7 to residue 32. nih.gov The activity of such fragments helps to delineate the boundaries of the functional core. Additionally, a consensus pattern used by bioinformatics programs to identify potential thionin family members is C-C-x₅-R-x₂-(F,Y)-x₂-C. wur.nl This pattern inherently highlights a critical motif that includes conserved cysteine residues, the structurally important Arg10, and the functionally significant Tyr13, underscoring their role as part of the active core. wur.nl The importance of Tyr13 and Trp8 for the biological activity of Pp-TH has also been demonstrated through chemical modification studies. nih.gov
Structural Stability and Conformational Dynamics
This compound is a highly stable peptide, a characteristic essential for its function in the harsh extracellular environments where it acts against pathogens. Its remarkable stability is primarily conferred by its compact, tightly folded structure, which is cross-braced by a network of four intramolecular disulfide bonds. mdpi.comnih.gov
These disulfide linkages are absolutely critical; research involving partial reduction of the peptide has shown that the removal of even a single disulfide bond is sufficient to significantly disrupt the native folding of the molecule. nih.gov This inherent structural rigidity also makes the peptide notably resistant to degradation by most proteases. nih.gov
Biosynthesis and Molecular Processing of Pyrularia Thionin
Gene Structure and Encoding
Thionins, including Pyrularia thionin, are ribosomally synthesized as larger precursor proteins, often referred to as preproproteins. nih.govmdpi.com The genes encoding these precursors typically contain a characteristic structure. While specific genomic data for this compound is not detailed in the provided results, the general structure for thionin genes, such as those from barley, includes two small introns located within the sequence that codes for the C-terminal acidic domain. nih.govwur.nl These genes are part of what can be extensive multigene families. acs.org The precursor protein is encoded to ensure the highly toxic mature peptide is safely synthesized and transported within the plant cell. researchgate.netnih.gov
Precursor Protein Architecture
The initial protein translated from the thionin mRNA is a multi-domain precursor. This preproprotein has a conserved three-part architecture: an N-terminal signal peptide, the central mature thionin domain, and a C-terminal acidic prodomain. researchgate.netnih.govmdpi.comnih.gov This tripartite structure is a common feature among many families of cysteine-rich plant antimicrobial peptides. mdpi.com The central domain corresponds to the final, active this compound, a 47-amino acid peptide. ontosight.ainih.gov
The N-terminal signal peptide of the precursor protein is typically 20-25 amino acids long. mdpi.com It functions to direct the nascent polypeptide into the endoplasmic reticulum (ER), the first step in its journey through the secretory pathway. nih.gov Inside the ER, the signal peptide is recognized and cleaved by a signal peptidase, releasing the proprotein (containing the thionin and the C-terminal domain) into the ER lumen for further processing and folding. nih.gov
Following the mature thionin sequence is an acidic C-terminal prodomain. researchgate.netnih.govnih.gov This domain is believed to serve two primary functions. First, it is thought to be essential for the correct trafficking and transport of the mature thionin to its final destinations within the plant, which can include vacuoles or the cell wall. researchgate.netnih.gov Second, the acidic nature of the prodomain is hypothesized to neutralize the positive charge and inherent toxicity of the basic mature thionin domain. researchgate.netnih.gov This protective mechanism prevents the thionin from damaging the membranes of the plant's own cells during its synthesis and transport. researchgate.net This acidic domain is later removed by proteases, and it has been suggested that it is cleaved multiple times, which is why it has not been isolated from plants. nih.gov
Signal Peptide Cleavage
Post-Translational Modifications and Their Impact on Activity
Post-translational modifications are crucial for the final structure and biological activity of this compound. The most significant of these is the formation of four specific disulfide bonds. ontosight.ainih.gov
Molecular dynamics studies have demonstrated that these disulfide bonds are fundamental to stabilizing the three-dimensional, compact structure of this compound. mdpi.comresearchgate.net The precise pairing of the eight cysteine residues is critical; even the removal of a single disulfide bond or improper cysteine pairing can drastically alter the peptide's folding, leading to a significant reduction or complete loss of its biological activity. mdpi.com
The activity of this compound is also highly dependent on specific amino acid residues. nih.gov The importance of tyrosine residues was demonstrated when iodination of these residues led to a loss of hemolytic and cytotoxic activities. wur.nlnih.gov This suggests that tyrosine is essential for either maintaining the peptide's structure or its interaction with cellular membranes. nih.gov Specifically, modification of the Tryptophan-8 (Trp8) residue has been shown to inhibit the hemolytic activity of this compound, indicating its necessity for function. mdpi.com
Furthermore, research on synthetic analogues has shown that targeted amino acid substitutions can modulate activity. A notable example is the substitution of Aspartic acid-32 (Asp32) with Arginine (Arg32). nih.gov This single-residue mutation, which increases the peptide's net positive charge, resulted in a significant enhancement of its antibiotic activity against several Gram-negative bacteria, while its activity against other pathogens remained the same. nih.gov
Mechanistic Investigations of Pyrularia Thionin Biological Activities
Interactions with Biological Membranes
The interaction of Pyrularia thionin with biological membranes is a multifaceted process involving electrostatic binding, membrane insertion, and subsequent alterations in membrane properties. nih.govtandfonline.comtandfonline.com These interactions are fundamental to its biological activities.
Electrostatic Binding to Phospholipid Bilayers
This compound, being a strongly basic peptide, initiates its interaction with cell membranes through electrostatic binding to negatively charged phospholipids (B1166683). tandfonline.comresearchgate.netmdpi.com Studies have shown its affinity for acidic phospholipids such as phosphatidylserine (B164497) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG). tandfonline.comacs.org This binding is a crucial first step, driven by the attraction between the positively charged amino acid residues of the thionin and the negatively charged phosphate (B84403) groups of the phospholipids. mdpi.comlsu.edu The number of this compound binding sites on a cell membrane can vary from 10⁴ to 10⁶ sites per cell, and this number is proportional to the cell's sensitivity to the thionin. wur.nl
Research has demonstrated that this electrostatic interaction can promote the formation of negatively charged patches of phospholipid molecules on the membrane surface. researchgate.net The binding affinity is significant, and while essential for its activity, binding alone is not sufficient to elicit the full range of biological responses. nih.govnih.gov
Membrane Insertion and Hydrophobic Interactions
Following the initial electrostatic binding, this compound inserts itself into the membrane bilayer, a process facilitated by hydrophobic interactions. researchgate.netlsu.edu The thionin molecule possesses distinct hydrophilic and hydrophobic domains, an amphipathic nature that is critical for its function. tandfonline.com The hydrophobic portion of the peptide penetrates the nonpolar core of the lipid bilayer. researchgate.net
Fluorescence studies have indicated that the tryptophan residue of the thionin inserts into the bilayer. acs.orgnih.gov This insertion is not always a complete transmembrane event; in some model membranes, this compound binds without full insertion. tandfonline.com The process of membrane insertion is thought to modify the packing of the lipid molecules. lsu.edu
Effects on Membrane Permeability and Ion Flux
A primary consequence of this compound's interaction with membranes is a significant increase in membrane permeability. nih.govtandfonline.com This disruption of the membrane's barrier function leads to alterations in ion flux across the cell membrane. Specifically, this compound has been shown to induce an influx of calcium ions (Ca²⁺) and an efflux of potassium ions (K⁺). nih.govwur.nlfrontiersin.org
The influx of Ca²⁺ is a key event in the cellular response to the thionin. nih.govnih.gov This influx is thought to be mediated by the formation of pores or channels in the membrane. frontiersin.orgontosight.ai Studies have shown that this Ca²⁺ influx is required for subsequent cellular responses, such as the activation of phospholipase A2. nih.govpnas.org The increased permeability is a general feature of thionin activity and contributes to the eventual lysis of the cell. mdpi.com
Membrane Depolarization Mechanisms
The influx of positive ions, particularly Ca²⁺, leads to the depolarization of the cell membrane. nih.govtandfonline.comwur.nl this compound has been observed to depolarize the plasma membrane of various cell types, including cultured mouse cells and frog sartorius muscle fibers. nih.govwur.nl This depolarization is a direct consequence of the altered ion permeability.
The mechanism of depolarization is linked to the opening of a Ca²⁺ channel. nih.govtandfonline.com This is supported by findings that calcium channel blockers like Ni²⁺ and verapamil (B1683045) can inhibit the depolarization caused by this compound. nih.govwur.nl Therefore, the depolarization is not a non-specific leakage but rather a more structured event involving the modulation of ion channel activity. nih.gov
Modulation of Membrane Order and Phase Transitions
This compound's interaction with the lipid bilayer also modulates the physical state of the membrane, affecting its order and phase transitions. tandfonline.comacs.org In phosphatidylcholine bilayers containing cardiolipin (B10847521) or phosphatidylinositol, the thionin induces a notable increase in membrane viscosity. nih.gov Conversely, in bilayers containing phosphatidylserine, it causes a significant transformation of the lamellar structure accompanied by a decrease in membrane viscosity. nih.gov
Differential scanning calorimetry has revealed that this compound broadens the thermotropic phase transition of dipalmitoylphosphatidylglycerol (DPPG) vesicles and can either increase or decrease the melting temperature depending on its concentration. acs.orgnih.gov This indicates a complex interaction that can either increase or decrease bilayer order depending on the lipid composition and temperature. acs.orgnih.gov The thionin can increase bilayer order above the transition temperature of the lipids. acs.orgnih.gov
Enzyme Activation and Cellular Signaling Pathways
Beyond its direct effects on the membrane, this compound activates specific enzymes and cellular signaling pathways, amplifying its biological impact. nih.govnih.govwur.nl A key enzyme activated by this compound is phospholipase A2 (PLA2). nih.govnih.govwur.nl This activation is a downstream event following the initial membrane interaction and Ca²⁺ influx. nih.govmdpi.com
The activation of endogenous PLA2 in cultured mouse cells has been demonstrated, and this activation is inhibited by the iodination of a tyrosine residue in the thionin, highlighting the importance of this residue for its activity. nih.govwur.nlamazonaws.com The activation of PLA2 leads to the degradation of membrane phospholipids, further compromising membrane integrity and contributing to cell death. nih.govtandfonline.com In addition to PLA2, there is evidence suggesting that this compound can also lead to the activation of adenylate cyclase. mdpi.comresearchgate.net These enzymatic activations represent a crucial step in the cascade of events initiated by this compound's interaction with the cell membrane, ultimately leading to the observed cytotoxic effects. tandfonline.commdpi.com
Activation of Endogenous Phospholipase A2 (PLA2)
A pivotal aspect of this compound's (PT) cytotoxic mechanism is its ability to activate endogenous phospholipase A2 (PLA2) in target cells. nih.govnih.govtandfonline.comtandfonline.com Research has demonstrated that PT itself does not possess intrinsic phospholipase activity. nih.gov Instead, it triggers the cell's own PLA2 enzymes. nih.govnih.govpnas.orgpnas.org This activation leads to the release of fatty acids, such as arachidonic acid, from the cell's phospholipids. nih.govcapes.gov.br
The process is initiated by a PT-induced alteration in the cell membrane, which includes depolarization and a channel-mediated influx of calcium ions (Ca2+). nih.govnih.govpnas.orgpnas.org This increase in intracellular Ca2+ concentration is a critical signal for the stimulation of PLA2 activity. pnas.org The activation of PLA2 is a major contributor to the subsequent degradation of the cell membrane and is considered a primary cause of the long-term cellular damage and cytotoxicity induced by the peptide. tandfonline.comtandfonline.com
Studies using NIH3T3 fibroblast cells treated with PT showed a significant release of [3H]arachidonic acid from pre-labeled phospholipids, confirming the stimulation of endogenous phospholipases. nih.gov The activation of PLA2 is a shared characteristic with the action of other toxins, such as snake venom cardiotoxins, suggesting a similar mode of action. tandfonline.comtandfonline.com Furthermore, the inhibition of PLA2 with pharmacological agents like dexamethasone (B1670325) and quinacrin has been shown to protect against PT-induced muscle depolarization, underscoring the enzyme's role in the toxin's effects. nih.govnih.govpnas.orgpnas.org
| Cell Line/System | Observation | Implication | Reference(s) |
| Swiss 3T3 cells | PT stimulates the release of arachidonic acid. | Activation of endogenous PLA2. | nih.govpnas.org |
| NIH3T3 fibroblast cells | PT treatment led to the release of labeled free fatty acids. | PT activates endogenous cellular phospholipases. | nih.govcapes.gov.br |
| Frog sartorius muscle | Dexamethasone and quinacrin protect against PT-induced depolarization. | PLA2 activation is involved in the depolarization process. | nih.govnih.govpnas.org |
Downstream Cellular Events Leading to Membrane Degradation
The activation of PLA2 by this compound initiates a cascade of downstream events that culminate in the comprehensive degradation of the cell membrane. tandfonline.comtandfonline.com The initial interaction of PT with the cell membrane, likely with domains rich in acidic phospholipids like phosphatidylserine, triggers rapid changes in membrane properties. tandfonline.comtandfonline.comnih.gov These early events include an increase in membrane permeability and depolarization of the membrane potential. tandfonline.comtandfonline.comnih.gov
| Event | Description | Consequence | Reference(s) |
| Membrane Binding | PT interacts with acidic phospholipid domains, particularly phosphatidylserine. | Induces changes in membrane structure and permeability. | tandfonline.comtandfonline.comnih.govnih.gov |
| Membrane Depolarization | Alteration of the membrane's electrical potential. | Disrupts normal cellular function and ion gradients. | nih.govtandfonline.comtandfonline.com |
| Ca2+ Influx | Opening of a channel-mediated pathway for calcium ions to enter the cell. | Triggers PLA2 activation and other downstream signaling. | nih.govnih.govpnas.orgpnas.org |
| PLA2 Activation | Increased intracellular Ca2+ stimulates endogenous phospholipase A2. | Hydrolysis of membrane phospholipids. | nih.govtandfonline.comtandfonline.com |
| Membrane Degradation | Loss of membrane integrity due to phospholipid breakdown. | Cell lysis, hemolysis, and eventual cell death. | nih.govpnas.orgpnas.org |
Interactions with Intracellular Components
Proposed DNA Binding Mechanisms
While the primary mechanism of this compound is centered on membrane disruption, some research suggests potential interactions with intracellular components, including DNA. Structural comparisons have revealed that the helix-turn-helix (HTH) motif present in thionins, including the related ligatoxin B, shares similarities with HTH DNA-binding domains found in other proteins. nih.gov This has led to the hypothesis that thionins could represent a new class of DNA-binding proteins. nih.gov Studies on viscotoxins, which are structurally and functionally related to PT, have shown they can directly interact with DNA and RNA, interfering with nucleic acid synthesis. mdpi.com This interaction involves the formation of complexes with the negatively charged DNA, which can offer protection against thermal denaturation. conicet.gov.ar However, it remains to be definitively proven whether these in vitro observations of DNA binding are significant in a live cell, where subcellular compartmentalization might impede such interactions. conicet.gov.ar
Mechanisms of Host-Pathogen Interaction in Planta
Role in Plant Defense Responses against Fungal Pathogens
Thionins, including this compound, are integral components of the plant's innate immune system, providing a first line of defense against invading pathogens, particularly fungi. capes.gov.brresearchgate.netelpub.ruresearchgate.net Their antifungal activity is a key aspect of their biological function in the plant. mdpi.com The primary mechanism of this defense is believed to be the direct interaction of the cationic thionin molecules with the fungal cell membrane. researchgate.netresearchgate.net
Thionins target and disrupt the negatively charged phospholipids within the fungal membrane, leading to increased permeability, the formation of pores, and eventual lysis of the fungal cell. mdpi.comresearchgate.netfrontiersin.org This membrane-disrupting capability is central to their ability to inhibit the growth of a range of phytopathogenic fungi. researchgate.netmdpi.com For instance, this compound (Pp-TH) has demonstrated in vitro activity against fungal pathogens such as Pseudonebularia cucumerina and Fusarium oxysporum. mdpi.com The expression of thionin genes in transgenic plants has been shown to confer enhanced resistance to fungal diseases, highlighting their importance in plant protection. researchgate.netelpub.rufrontiersin.org The synthesis of thionins as precursor proteins, with a domain that neutralizes toxicity within the plant cell, ensures that their potent defensive capabilities are safely stored and deployed against pathogens. nih.gov
| Fungal Pathogen | Effect of this compound (or related thionins) | Mechanism | Reference(s) |
| Pseudonebularia cucumerina | In vitro growth inhibition | Membrane disruption | mdpi.com |
| Fusarium oxysporum | In vitro growth inhibition | Membrane disruption | mdpi.com |
| Botrytis cinerea | In vitro growth inhibition | Membrane disruption | mdpi.com |
| General Fungal Pathogens | Inhibition of growth and germination | Direct interaction with and lysis of the cell membrane. | researchgate.netresearchgate.netresearchgate.net |
Role in Plant Defense Responses against Bacterial Pathogens
This compound (Pp-TH), isolated from the nuts of the parasitic plant Pyrularia pubera, demonstrates significant in vitro activity against a variety of plant pathogenic bacteria. mdpi.com This antimicrobial peptide is a key component of the plant's innate defense system. mdpi.com The mechanism of action is primarily attributed to its ability to interact with and disrupt the cell membranes of pathogens. mdpi.com Thionins, in general, are cationic and amphipathic molecules that are drawn to the negatively charged phospholipids present in bacterial membranes. mdpi.com This interaction leads to membrane permeabilization, causing the leakage of essential ions and molecules, and ultimately resulting in cell death. mdpi.comapsnet.org
Research has shown that this compound is effective against both Gram-negative and Gram-positive bacteria. For instance, it has demonstrated activity against Gram-negative species such as Rhizobium meliloti and various Xanthomonas campestris pathovars. mdpi.com The antimicrobial efficacy of thionins is closely linked to their three-dimensional structure, which is stabilized by disulfide bonds. mdpi.com Key amino acid residues, such as tyrosine and lysine (B10760008), are crucial for their toxic activity. nih.gov Specifically, the tyrosine residue is directly implicated in the toxicity, while positively charged lysine residues are necessary for the initial interaction with the negatively charged bacterial cell surface and for maintaining the structural integrity of the peptide. nih.gov
The expression of thionin genes is often induced in plants upon pathogen attack, highlighting their role in active defense responses. tandfonline.com While some thionins are constitutively expressed in certain tissues like seeds to act as a pre-emptive defense, their synthesis can be significantly upregulated in leaves and other tissues following infection. tandfonline.comebi.ac.uk This inducible expression is a hallmark of the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. The accumulation of thionins at the site of infection can create a hostile environment for invading bacteria, thereby limiting the spread of disease. frontiersin.org
| Bacterial Pathogen | Gram Staining | Observed Effect | Reference |
|---|---|---|---|
| Rhizobium meliloti | Gram-negative | Inhibition of growth | mdpi.com |
| Xanthomonas campestris pv. translucens | Gram-negative | Inhibition of growth | mdpi.com |
| Pseudomonas solanacearum | Gram-negative | Inhibition of growth | mdpi.com |
| Corynebacterium michiganense | Gram-positive | Inhibition of growth | mdpi.com |
Induced Resistance Phenotypes in Transgenic Systems
The potential of this compound and other related thionins in enhancing plant disease resistance has been explored through genetic engineering. The introduction and overexpression of thionin genes in transgenic plants have consistently resulted in enhanced resistance to a range of pathogens. researchgate.net This approach leverages the natural defense properties of these peptides to bolster the plant's own immune system.
Transgenic tobacco plants engineered to express thionin family peptides have shown increased resistance against the phytopathogenic bacterium Pseudomonas solanacearum. mdpi.com Similarly, transgenic Arabidopsis and tomato plants overexpressing Arabidopsis thionin 2.1 (Thi2.1) exhibited enhanced resistance to multiple bacterial and fungal diseases. frontiersin.org These studies demonstrate that the protective effects of thionins can be transferred across different plant species, highlighting their potential for broad agricultural applications.
More recently, a modified plant thionin was developed to improve its efficacy and reduce potential off-target effects. apsnet.org Transgenic citrus expressing this modified thionin showed significantly enhanced resistance to citrus canker, caused by Xanthomonas citri, and Huanglongbing (HLB), associated with 'Candidatus' Liberibacter asiaticus. frontiersin.orgufl.edu The transgenic plants exhibited a reduction in disease symptoms and lower bacterial titers compared to non-transgenic controls. ufl.edu Furthermore, transgenic Arabidopsis plants expressing this modified thionin also displayed enhanced resistance to the fungal pathogen Fusarium graminearum. apsnet.org These findings underscore the utility of thionin-based transgenic strategies for developing crops with durable and broad-spectrum disease resistance. researchgate.net
| Transgenic Plant | Expressed Thionin | Pathogen | Observed Resistance Phenotype | Reference |
|---|---|---|---|---|
| Tobacco | Thionin family peptides | Pseudomonas solanacearum | Enhanced resistance | mdpi.com |
| Arabidopsis | Arabidopsis thionin 2.1 (Thi2.1) | Multiple bacterial and fungal pathogens | Enhanced resistance | frontiersin.org |
| Tomato | Arabidopsis thionin 2.1 (Thi2.1) | Multiple bacterial and fungal pathogens | Enhanced resistance | frontiersin.org |
| Citrus (Carrizo) | Modified plant thionin | Xanthomonas citri | Significant reduction in canker symptoms and bacterial growth | ufl.edu |
| Citrus (Carrizo) | Modified plant thionin | 'Candidatus' Liberibacter asiaticus | Significant reduction in pathogen titer | ufl.edu |
| Arabidopsis | Modified plant thionin | Fusarium graminearum | Enhanced resistance | apsnet.org |
Comparative Mechanistic Studies with Related Toxins (e.g., Cardiotoxins, Melittin)
The membrane-disrupting activity of this compound invites comparison with other well-characterized toxins that target cell membranes, such as cardiotoxins from snake venom and melittin (B549807) from bee venom. While all three types of peptides are cationic and amphipathic and can induce membrane permeabilization, there are notable differences in their specific mechanisms and effects.
This compound and cobra venom cardiotoxins both cause depolarization of cultured chick skeletal muscle cells, although P-thionin exhibits a steeper concentration-dependence. nih.gov Interestingly, studies suggest that this compound and snake venom cardiotoxins may compete for the same binding sites on cell membranes. wur.nl However, the inhibitory effects of certain antagonists differ. For instance, Ca2+ ions are more effective at blocking the depolarizing action of cardiotoxins than that of P-thionin. nih.gov Furthermore, experiments with inhibitors of phospholipase A2 (PLA2) on cultured muscle cells indicated that the depolarizing effects of both P-thionin and cardiotoxins are not primarily due to the activation of this endogenous enzyme. nih.gov
In contrast, studies on primary cultures of skeletal muscle have shown that both snake venom cardiotoxins and melittin can activate endogenous phospholipase C (PLC) activity. cdnsciencepub.comcapes.gov.br Melittin, at higher concentrations, was also found to stimulate triglyceride lipase (B570770) activity. cdnsciencepub.comcapes.gov.br The activation of these lipases leads to the breakdown of membrane phospholipids and the production of signaling molecules that can contribute to cellular damage.
While this compound is highly hemolytic, viscotoxins, another class of thionins, are considerably less so, despite being more toxic to some tumor cell lines. core.ac.uk For example, under specific experimental conditions, 20 μg/ml of this compound caused 50% lysis of human erythrocytes, whereas 100 μg/ml of viscotoxin B resulted in only 10% hemolysis. core.ac.uk This highlights the functional diversity even within the thionin family and suggests that subtle differences in structure can lead to significant variations in biological activity and target cell specificity. Unlike melittin and cardiotoxin, which can enhance the disorder of the gel-phase lipid bilayer, some toxins like viscotoxin A3 have been shown to have different effects on membrane organization. core.ac.uk These comparative studies are crucial for elucidating the precise molecular interactions that govern the lytic and cytotoxic properties of these potent biomolecules.
| Feature | This compound | Snake Venom Cardiotoxins | Bee Venom Melittin | Reference |
|---|---|---|---|---|
| Primary Mechanism | Membrane permeabilization | Membrane depolarization, PLC activation | Membrane permeabilization, PLC and triglyceride lipase activation | mdpi.comnih.govcdnsciencepub.comcapes.gov.br |
| Effect on Muscle Cells | Depolarization | Depolarization | Not specified in provided context | nih.gov |
| Phospholipase Activation | Not primarily PLA2 in muscle cells | PLC activation; not primarily PLA2 in muscle cells | PLC and triglyceride lipase activation | nih.govcdnsciencepub.comcapes.gov.br |
| Hemolytic Activity | High | Variable, generally lytic | High | core.ac.uk |
| Competition for Membrane Sites | Competes with cardiotoxins | Competes with this compound | Not specified in provided context | wur.nl |
Evolutionary and Comparative Genomics of Pyrularia Thionin
Phylogenetic Analysis of Thionin Families
Thionins represent a family of small, cysteine-rich peptides found exclusively in the plant kingdom. nih.govnih.gov They are key components of the plant's innate immune system, exhibiting broad-spectrum activity against pathogens. mdpi.com Historically, thionins have been classified into several types based on their source, number of cysteine residues, and disulfide bond patterns. nih.govscispace.com
Class I thionins , such as purothionins from wheat, are typically found in the seeds of Poaceae, are highly basic, and contain eight cysteine residues forming four disulfide bonds. nih.govnih.gov
Class II thionins , which include Pyrularia thionin, are found in the leaves and nuts of plants like Pyrularia pubera and barley. nih.govnih.gov They also possess eight cysteines but are generally less basic than their Class I counterparts. nih.gov
Class III thionins , isolated from mistletoe species, are characterized by having only six cysteine residues. nih.gov
Class IV thionins , like crambin from Crambe abyssinica, also have six cysteines but are neutral. nih.gov
Class V thionins are truncated versions of Class I thionins found in wheat. nih.gov
However, more recent classifications based on extensive sequence data suggest a simpler division into two main classes: Class 1 with eight cysteine residues and Class 2 with six. nih.gov
Phylogenetic analyses based on amino acid sequences reveal distinct evolutionary clades. A significant finding is the clear separation of α- and β-thionins into a distinct group from γ-thionins. In fact, based on structural similarities, γ-thionins are now often considered part of the plant defensin (B1577277) family. mdpi.com Phylogenetic trees constructed from thionin sequences from various plant species, including monocots and dicots, show that proteins with a gamma-thionin domain cluster together, separate from those with a classic thionin domain. researchgate.net This indicates a deep evolutionary divergence between these two major groups. For instance, a phylogenetic tree of thionins from citrus and other grains like oats, barley, wheat, and rice shows that citrus thionins have a high degree of similarity with thionin homologs from oats and rice. frontiersin.org
Evolutionary Divergence and Conservation of this compound Sequences
The evolution of thionins, including this compound, is marked by a fascinating interplay of conservation and rapid divergence. Thionins are synthesized as larger precursor proteins, known as preproproteins, which consist of an N-terminal signal peptide, the central mature thionin domain, and a C-terminal acidic domain. nih.govmdpi.com While the N-terminal and C-terminal domains are relatively conserved across different thionins, the mature thionin sequence shows significantly more variation. mdpi.com This hypervariability in the mature peptide is thought to be driven by evolutionary pressure to recognize and combat a diverse and evolving array of pathogens. nih.govmdpi.com
Despite this variability, key structural features are highly conserved. The cysteine residues that form the stabilizing disulfide bridges are a hallmark of the family and are critical for their three-dimensional structure and function. nih.govmdpi.com In this compound (a Class II thionin), as in other 8-cysteine thionins, the disulfide bond pattern is crucial for its toxic activity. nih.gov Specific amino acid residues have also been identified as being critical and therefore conserved. For example, Lysine-1 (Lys1) and Tyrosine-13 (Tyr13) are highly conserved among toxic thionins and are considered crucial for their activity. nih.govmdpi.com The non-toxic thionin crambin, by contrast, has Threonine and Phenylalanine at these positions. nih.govmdpi.com Furthermore, Arginine-10 (Arg10) is thought to be essential for the structural stability of all thionins. nih.gov
This compound itself has some unique sequence features. It contains an Aspartic acid (Asp32) residue instead of the more common Arginine found in most other thionins. nih.govmdpi.com This substitution has been shown to be important for its activity against certain Gram-negative bacteria. nih.gov The presence of Tyrosine-13 and Tryptophan-8 is also critical for its biological activities. nih.govmdpi.com The evolutionary process leading to such variations, particularly in the mature peptide domain, has been described as a "mutational burst," suggesting periods of accelerated evolution. scispace.commdpi.com This rapid evolution allows the plant to adapt its chemical defenses to new pathogenic threats.
Comparison with Other Plant Antimicrobial Peptide Families (e.g., Defensins, Hevein-like peptides)
The plant kingdom has evolved a diverse arsenal (B13267) of antimicrobial peptides beyond thionins, with defensins and hevein-like peptides being two other major families. nih.govmdpi.com While all are cysteine-rich peptides (CRPs) involved in plant defense, they exhibit significant differences in their structure, evolutionary origins, and mechanisms of action. nih.gov
Thionins vs. Defensins: Plant defensins, like thionins, are small, cationic, cysteine-rich peptides. mdpi.commdpi.com However, they have a different structural fold. Thionins typically possess a compact structure with two alpha-helices and two beta-strands, resembling the Greek letter gamma (Γ). nih.govmdpi.com In contrast, plant defensins have a characteristic cysteine-stabilized alpha-beta (CSαβ) motif, consisting of one α-helix and three anti-parallel β-sheets. As mentioned earlier, γ-thionins are now largely considered to be plant defensins due to their structural homology. mdpi.com Both families are synthesized as precursor proteins with signal and pro-peptides, a common feature among many plant CRPs. mdpi.com Evolutionarily, it is suggested that defensins might be one of the most ancient AMP families, present across eukaryotes, while thionins are specific to plants. nih.gov
Thionins vs. Hevein-like Peptides: Hevein-like peptides are another family of plant AMPs, named after hevein, a chitin-binding protein from the rubber tree (Hevea brasiliensis). mdpi.com They are characterized by a conserved chitin-binding domain. mdpi.com Structurally, hevein-like peptides are distinct from thionins. For example, Ac-AMP2, a hevein-like peptide, has a structure composed of a twisted antiparallel β-sheet. Their primary mode of action is often linked to their ability to bind chitin, a major component of fungal cell walls, though they can also exhibit antibacterial activity. mdpi.com While thionins and hevein-like peptides are both cysteine-rich defense peptides, they belong to distinct evolutionary lineages with different structural scaffolds and primary targets. nih.gov
The table below summarizes the key comparative features of these three major plant antimicrobial peptide families.
| Feature | Thionins (α/β) | Plant Defensins | Hevein-like Peptides |
| Typical Size | ~45-48 amino acids (~5 kDa) mdpi.com | ~45-54 amino acids (~5-7 kDa) | ~29-45 amino acids mdpi.com |
| Cysteine Residues | 6 or 8 nih.gov | 8 (forming 4 disulfide bonds) | 6 to 10 (forming 3-5 disulfide bonds) mdpi.commdpi.com |
| Characteristic Structural Motif | 2 α-helices + 2 β-strands (Gamma "Γ" fold) mdpi.comfrontiersin.org | Cysteine-stabilized αβ (CSαβ) motif (1 α-helix + 3 β-sheets) | Chitin-binding domain; often β-sheet rich mdpi.com |
| Primary Evolutionary Origin | Plant-specific nih.gov | Ancient, found across eukaryotes | Plant-specific, related to lectins and chitinases mdpi.com |
| Precursor Structure | Preproprotein (Signal peptide, mature domain, acidic C-terminus) nih.govmdpi.com | Preproprotein (similar to thionins) mdpi.com | Preproprotein (similar to thionins) nih.gov |
Advanced Research Methodologies for Pyrularia Thionin Study
Peptide Synthesis and Analog Generation
The chemical synthesis of Pyrularia thionin (Pp-TH) has been a significant advancement, enabling researchers to produce the 47-residue peptide with its four internal disulfide bonds in a controlled laboratory setting. nih.govresearchgate.net This synthetic approach ensures a homogenous and pure supply of the peptide, which is crucial for detailed biophysical and pharmacological studies. The antimicrobial activity of the chemically synthesized Pp-TH was found to be identical to that of the natural peptide, with an effective concentration (EC50) in the range of 0.3-3.0 μM against various pathogens. nih.gov
A key advantage of chemical synthesis is the ability to generate specific analogs to probe structure-function relationships. A notable example is the synthesis of the Pp-TH(D32R) analog. nih.gov In this analog, the unique Aspartic acid at position 32 in wild-type this compound was replaced with an Arginine, the consensus residue found in many other thionins. nih.gov This single-residue mutation resulted in a significant enhancement of antibiotic activity against several Gram-negative bacteria, while its efficacy against other pathogens remained unchanged. nih.govmdpi.com This highlights the power of analog generation in dissecting the molecular determinants of antimicrobial specificity. Further synthetic efforts have included the creation of a truncated peptide, representing residues 7 to 32, to investigate the minimal structural requirements for membrane interaction. mdpi.com
| Peptide | Modification | Key Finding |
| Synthetic Pp-TH | Complete chemical synthesis | Identical antimicrobial activity to natural Pp-TH. nih.gov |
| Pp-TH(D32R) | Single point mutation (Asp32 -> Arg32) | Increased antibiotic activity against Gram-negative bacteria. nih.govmdpi.com |
| Truncated Pp-TH (residues 7-32) | Synthesis of a partial sequence | Used to study the core region responsible for membrane binding. mdpi.com |
| Iodinated Pp-TH | Covalent modification of Tyrosine and Tryptophan residues | Used to identify the roles of specific residues in biological activity. nih.gov |
Spectroscopic Techniques in Structure and Interaction Studies
A variety of spectroscopic methods have been indispensable in elucidating the structural features of this compound and its dynamic interactions with model membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has provided high-resolution structural insights into this compound and its interactions. 1H NMR spectra of the native peptide have been used to identify the resonance bands corresponding to its two Tyrosine residues (Tyr13 and Tyr45) and single Tryptophan residue (Trp8). nih.gov Studies involving the iodination of the peptide revealed that the resonance bands from Trp disappear during prolonged iodination, indicating a modification of this residue which correlates with a loss of biological activity. nih.gov This demonstrates the crucial role of Trp8 in the peptide's function. nih.gov Furthermore, 31P NMR has been employed to investigate the interaction of thionins with phospholipid membranes, confirming phosphate-ion binding and providing evidence for the mechanism of membrane lysis. researchgate.netnih.gov These studies show that this compound can induce the formation of non-bilayer structures in certain lipid compositions. nih.govplos.org
Fluorescence Spectroscopy (Intrinsic and Probe-Based)
Fluorescence spectroscopy is a powerful tool for studying the binding of this compound to membranes. The peptide contains a single Tryptophan residue (Trp8), which serves as an intrinsic fluorescent probe. acs.orgnih.gov Upon binding to dipalmitoylphosphatidylglycerol (B1197311) (DPPG) vesicles, the fluorescence emission spectrum of this tryptophan shows a blue-shift and an increase in intensity, indicating the insertion of the Trp8 residue into the less polar environment of the lipid bilayer. acs.orgnih.gov
Probe-based fluorescence has also been extensively used. Fluorescent probes sensitive to membrane properties, such as Prodan, Patman, and Laurdan, have revealed that thionin binding alters the polarity of the bilayer. acs.orgnih.gov Fluorescence polarization experiments and the use of probes like 1,3-bis(1-pyrene)propane suggest that thionin increases the order of the lipid bilayer at temperatures above the phase transition. acs.orgnih.gov Furthermore, fluorescence digital imaging microscopy with fluorescently labeled phospholipids (B1166683) like NBD-PS and NBD-PC has shown that this compound induces the formation of distinct phospholipid domains in erythrocyte membranes. nih.gov
Optical Spectroscopy
Optical absorbance spectroscopy has been a valuable complementary technique, particularly in studies involving chemical modification of the peptide. For instance, the optical absorbance properties of peptide fragments obtained after enzymatic cleavage were used to confirm the sequence of chemical modifications during iodination experiments. nih.gov This allowed researchers to correlate the specific modification of Tyr45, Tyr13, and Trp8 with changes in the peptide's biological activity. nih.gov
Calorimetric Approaches for Membrane Interaction Analysis (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) provides thermodynamic data on the interaction of this compound with lipid membranes. DSC studies have shown that the peptide perturbs the thermotropic phase transition of dipalmitoylphosphatidylglycerol (DPPG) vesicles. acs.orgnih.gov The effect of thionin is concentration-dependent; it broadens the phase transition and can either increase or decrease the melting temperature. acs.orgnih.gov This indicates a complex interaction that alters the packing and stability of the lipid bilayer. acs.orgnih.gov DSC has also been used to demonstrate that an immunotoxin conjugate of this compound retains the ability to perturb the lipid phase of membranes, similar to the unconjugated peptide. nih.gov
| Technique | Sample | Key Findings |
| Nuclear Magnetic Resonance (NMR) | This compound, Phospholipid vesicles | Identified key residues (Trp8, Tyr13, Tyr45) for activity; confirmed phosphate (B84403) binding and induction of non-bilayer structures. nih.govresearchgate.netnih.gov |
| Fluorescence Spectroscopy | This compound, DPPG vesicles, Fluorescent probes | Showed insertion of Trp8 into the membrane; revealed changes in bilayer polarity and order; demonstrated induction of phospholipid domains. acs.orgnih.govnih.gov |
| Circular Dichroism (CD) | Pp-TH(D32R) analog | Indicated a slight decrease in helical content upon D32R mutation. nih.gov |
| Optical Spectroscopy | Iodinated this compound fragments | Confirmed the specific sequence of amino acid modifications. nih.gov |
| Differential Scanning Calorimetry (DSC) | This compound, DPPG vesicles, Immunotoxin | Revealed concentration-dependent perturbation of lipid phase transition; confirmed membrane-perturbing ability of immunotoxin conjugate. acs.orgnih.govnih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations have been instrumental in understanding the three-dimensional structure of this compound and the critical role of its disulfide bonds in maintaining its compact, knotted fold. upf.edu Homology modeling, utilizing servers like SWISS-MODEL, has been employed to generate the initial three-dimensional structure of Pp-TH. upf.edu
Subsequent molecular dynamics (MD) simulations, often performed with software packages such as InsightII/Discover3 using force fields like the consistent valence force field (CVFF), have provided deeper insights. upf.edu These simulations have been used to study the structural stability of the thionin and the impact of its disulfide bridges. Researchers have created in silico models of the peptide with each of the four disulfide bonds individually removed. upf.edu Unrestricted molecular dynamics simulations of these partially reduced constructs, as well as the fully oxidized native form, revealed that the removal of even a single disulfide bond can significantly disrupt the peptide's folding. upf.edu This computational finding aligns well with experimental data from partial reduction and proteolysis studies, underscoring the structural importance of the disulfide linkages. upf.edu
MD simulations have also been applied to other thionins, like β-purothionin, to investigate the effects of temperature and ion interactions on their structural properties, which can be extrapolated to understand the behavior of this compound under various conditions. lsu.edu These computational approaches continue to be vital for predicting how modifications might affect the peptide's structure and function. dntb.gov.uadntb.gov.ua
Genetic Engineering Approaches for Functional Analysis
Genetic engineering has proven to be a powerful tool for dissecting the functional aspects of this compound and for exploring its potential in enhancing disease resistance in plants.
Site-Directed Mutagenesis: This technique allows for the precise substitution of specific amino acid residues to probe their contribution to the peptide's activity. A notable example is the study of the residue at position 32. Unlike other thionins that typically have a conserved Arginine (Arg) at this position, this compound possesses an Aspartic acid (Asp). nih.gov To investigate the significance of this unique residue, researchers chemically synthesized an analogue, Pp-TH(D32R), where Asp32 was replaced with Arg. elpub.runih.gov The synthetic wild-type Pp-TH showed identical antimicrobial activity to the natural peptide. However, the Arg32 mutant exhibited a significant increase in antibiotic activity against several Gram-negative bacteria, while its activity against other pathogens remained the same. nih.gov This demonstrates that targeted mutations can be used to enhance the antimicrobial spectrum of the thionin. nih.gov Other studies have highlighted the importance of Tyr13 and Lys1 for toxicity by comparing toxic thionins with the non-toxic crambin. mdpi.commdpi.com
Overexpression in Model Plants: The overexpression of thionin genes in model plants is a key strategy to assess their function in providing pathogen resistance. While direct overexpression of this compound can be toxic to the host, studies have utilized modified thionins in model systems like tobacco and Arabidopsis thaliana before moving to target crops like citrus. mdpi.comfrontiersin.orgresearchgate.netapsnet.org For instance, a modified thionin was first expressed in tobacco, where it conferred remarkable resistance against Pseudomonas syringae pv. tabaci. researchgate.net Similarly, transgenic Arabidopsis plants overexpressing a modified thionin showed enhanced resistance to the fungus Fusarium graminearum. mdpi.comapsnet.org These studies confirm the defensive role of thionins and validate genetic engineering as a viable approach for developing disease-resistant crops. mdpi.comfrontiersin.orgufl.edu The success in these model systems has paved the way for transforming commercial plants, demonstrating significant reductions in disease symptoms and pathogen growth. frontiersin.orgresearchgate.netufl.edu
Table 1: Effects of Site-Directed Mutagenesis on this compound Activity
| Original Peptide | Mutation | Target Organisms | Observed Effect | Reference |
|---|---|---|---|---|
| This compound (Pp-TH) | Asp32Arg | Gram-negative bacteria | Significantly increased antibiotic activity | nih.gov |
| This compound (Pp-TH) | Asp32Arg | Other pathogens (Gram-positive bacteria, fungi) | Retained the same level of activity | nih.gov |
| This compound (Pp-TH) | Trp8 modification | Erythrocytes | Inhibited hemolytic activity | mdpi.com |
Biochemical Assays for Activity and Interaction Quantification
A variety of biochemical assays are employed to quantify the biological activity of this compound and its interactions with cellular components, particularly membranes.
The ability of this compound to disrupt cell membranes is a cornerstone of its cytotoxic activity. mdpi.com Membrane permeabilization is often assessed using fluorescent probes that cannot enter intact cells but fluoresce upon binding to intracellular components like DNA after the membrane has been compromised. A commonly used probe is Sytox green. conicet.gov.ar In these assays, target cells, such as fungal conidia, are incubated with the thionin. At various time points, the fluorescent dye is added, and the cells are observed under a fluorescence microscope. An increase in fluorescence within the cells indicates that the plasma membrane has been permeabilized. conicet.gov.ar This method provides direct visual evidence of the thionin's membrane-disrupting capabilities. conicet.gov.ar
This compound's mechanism of action involves the activation of endogenous host enzymes, particularly phospholipase A2 (PLA2). pnas.orgnih.govnih.gov Assays to measure PLA2 activation are critical for understanding this process. One common method involves pre-labeling the membrane phospholipids of cultured cells (e.g., Swiss 3T3 cells) with a radioactive fatty acid, such as [3H]arachidonic acid. pnas.org The cells are then exposed to this compound. The activation of PLA2 by the thionin leads to the cleavage of the labeled fatty acid from the membrane phospholipids. The amount of released [3H]arachidonic acid into the culture medium is then quantified by scintillation counting, providing a direct measure of PLA2 activation. pnas.org Studies have shown that thionin itself does not possess intrinsic phospholipase activity but rather stimulates the cell's own PLA2. nih.gov The graded iodination of tyrosine residues in the thionin leads to a corresponding loss of its ability to activate PLA2, linking this activity directly to the peptide's structure. pnas.orgnih.gov
A key cellular response to this compound is an alteration in membrane potential and ion movement, specifically a channel-mediated influx of calcium ions (Ca2+). pnas.orgnih.govnih.gov This is often a precursor to downstream events like PLA2 activation and cell death. nih.govnih.gov Ion flux is measured using various techniques:
Fluorescent Ion Indicators: Probes like Fura-2 are used to measure intracellular Ca2+ concentrations. Cells are loaded with the dye, and upon exposure to the thionin, changes in fluorescence intensity, corresponding to Ca2+ binding, are monitored to quantify the influx. pnas.orgnih.gov
Membrane Potential-Sensitive Dyes: Dyes such as bis(1,3-diethylthiobarbituric acid)trimethine oxonol (bisoxonol) are used to detect membrane depolarization. The dye's fluorescence changes in response to shifts in membrane potential, providing a real-time measurement of the thionin's depolarizing effect. pnas.orgnih.gov
Electrophysiological Techniques: Direct measurement of membrane potential in cells like frog sartorius muscle can be performed using microelectrodes. nih.gov Furthermore, non-invasive techniques like the Scanning Ion-Selective Electrode (SISE) can be used to detect and quantify the net fluxes of specific ions, such as Ca2+ and K+, across the plasma membrane of cells or tissues with high spatial and temporal resolution. ufl.edubiorxiv.orgutas.edu.au These methods have confirmed that the thionin-induced ion influx is dependent on functional calcium channels. nih.gov
Understanding the direct interaction between this compound and membrane lipids is crucial. These studies often utilize model membrane systems like large unilamellar vesicles (LUVs) and advanced microscopy. acs.org
Fluorescence Spectroscopy: The intrinsic fluorescence of the thionin's single tryptophan residue (Trp-8) can be used as a probe. Binding to lipid vesicles, such as those made of dipalmitoylphosphatidylglycerol (DPPG), causes an increase in the intensity and a blue-shift of the tryptophan fluorescence emission spectrum, indicating its insertion into the nonpolar environment of the bilayer. acs.org
Fluorescence Digital Imaging Microscopy: This technique allows for the visualization of lipid domain formation in response to thionin binding. By using fluorescently labeled phospholipids, such as NBD-phosphatidylserine (NBD-PS) and NBD-phosphatidylcholine (NBD-PC), researchers have shown that the addition of this compound to erythrocyte membranes or vesicles made from their lipids causes a significant enhancement and segregation of phosphatidylserine-rich domains. nih.gov Double-labeling experiments with a Texas Red-labeled thionin confirmed that the peptide preferentially binds to these newly formed phosphatidylserine-enriched domains, highlighting a specific interaction with this anionic phospholipid. nih.gov
Table 2: Summary of Biochemical Assays for this compound
| Assay Type | Methodology | Key Finding | Reference(s) |
|---|---|---|---|
| Membrane Permeabilization | Use of fluorescent probes (e.g., Sytox green) that enter and fluoresce in compromised cells. | Demonstrates direct membrane disruption by the thionin. | conicet.gov.ar |
| Enzyme Activity (PLA2) | Measurement of radioactive arachidonic acid released from pre-labeled cell membranes. | Thionin activates endogenous PLA2, a key step in its cytotoxic mechanism. | pnas.orgnih.govnih.gov |
| Ion Flux Measurement | Use of fluorescent indicators (Fura-2 for Ca2+, bisoxonol for membrane potential) and electrophysiology (SISE). | Thionin causes membrane depolarization and a channel-mediated Ca2+ influx. | pnas.orgufl.edunih.gov |
| Protein-Lipid Binding | Fluorescence spectroscopy (intrinsic Trp fluorescence) and microscopy with labeled lipids (NBD-PS). | Thionin binds to and enhances the formation of negatively charged phosphatidylserine (B164497) domains in membranes. | acs.orgnih.gov |
Compound and Protein List
| Name | Type |
| This compound (Pp-TH) | Peptide |
| Arginine | Amino Acid |
| Aspartic acid | Amino Acid |
| Tryptophan | Amino Acid |
| Tyrosine | Amino Acid |
| Lysine (B10760008) | Amino Acid |
| [3H]arachidonic acid | Radiolabeled Fatty Acid |
| Dipalmitoylphosphatidylglycerol (DPPG) | Phospholipid |
| NBD-phosphatidylserine (NBD-PS) | Fluorescently Labeled Phospholipid |
| NBD-phosphatidylcholine (NBD-PC) | Fluorescently Labeled Phospholipid |
| Phosphatidylserine | Phospholipid |
| Fura-2 | Fluorescent Indicator |
| Sytox green | Fluorescent Probe |
| Bis(1,3-diethylthiobarbituric acid)trimethine oxonol (bisoxonol) | Fluorescent Dye |
| Texas Red | Fluorescent Dye |
| Phospholipase A2 (PLA2) | Enzyme |
| Crambin | Peptide |
| β-purothionin | Peptide |
Cell Viability Assays (for mechanistic insights into cell death pathways)
Cell viability assays are fundamental in understanding the cytotoxic effects of this compound and provide crucial insights into the molecular mechanisms that lead to cell death. These assays quantify the proportion of living, healthy cells in a population after exposure to the toxin, often by measuring metabolic activity, membrane integrity, or ATP content. cellsignal.compromega.com By correlating viability data with specific cellular events, researchers can elucidate the pathways of thionin-induced cytotoxicity.
One of the primary methods used to assess the impact of this compound is the trypan blue exclusion assay. nih.gov This method distinguishes between viable cells, which can exclude the dye, and non-viable cells with compromised membranes, which take up the blue stain. Studies using this technique have determined the concentration-dependent toxicity of this compound on various cell types. For instance, the half-maximal inhibitory concentration (IC50) for rat hepatocytes was found to be 0.17 µM, while for splenic lymphocytes, it was 40 µM, highlighting a degree of cell-type specificity in its cytotoxic action. nih.gov this compound has also demonstrated cytotoxic activity against various human and mouse tumor cell lines, such as B16 melanoma cells. mdpi.comnih.govpnas.org
The data from viability assays, while providing a quantitative measure of cell death, are most powerful when interpreted in the context of other cellular responses. Research has shown that the general mechanism of this compound-induced cell death involves a series of membrane-altering events. mdpi.comfrontiersin.org The process begins with the binding of the positively charged thionin to negatively charged phospholipids, like phosphatidylserine, on the cell membrane. mdpi.comtandfonline.comtandfonline.com This interaction leads to membrane depolarization and the opening of a channel that facilitates an influx of calcium ions (Ca2+). nih.govtandfonline.com This influx, in turn, activates phospholipase A2, an enzyme that degrades membrane phospholipids, resulting in a loss of membrane integrity, hemolysis in erythrocytes, and ultimately, cell death. nih.govmdpi.com Therefore, cell viability assays serve as a critical endpoint measurement that confirms the lethal consequences of this mechanistic cascade.
| Cell Type | Assay Method | Finding (IC50) | Source |
|---|---|---|---|
| Rat Hepatocytes | Trypan Blue Exclusion | 0.17 µM | nih.gov |
| Rat Splenic Lymphocytes | Trypan Blue Exclusion | 40 µM | nih.gov |
| Mouse B16 Melanoma Cells | Not specified in abstract | Cytotoxic effects observed | pnas.org |
| Human and Mouse Tumor Cell Lines | Not specified in abstract | Exhibits cytotoxic activity | mdpi.com |
Immunochemical and Microscopy Techniques for Localization and Interaction Studies
To visualize the localization of this compound and its interactions with cellular components, researchers employ advanced immunochemical and microscopy techniques. These methods provide direct evidence of the toxin's target and its effect on subcellular structures, particularly the plasma membrane.
Fluorescence digital imaging microscopy has been a particularly powerful tool in these investigations. nih.gov Studies have utilized fluorescently labeled derivatives of membrane lipids to observe the toxin's effect on membrane organization. When this compound was added to erythrocyte membranes or to vesicles made from erythrocyte phospholipids, it caused a significant enhancement of domains enriched in phosphatidylserine. nih.gov This was visualized using a fluorescent derivative of phosphatidylserine (NBD-PS), which aggregated into distinct domains upon thionin treatment. Concurrently, a fluorescent derivative of phosphatidylcholine (NBD-PC) was observed to be enriched in separate domains. nih.gov
To confirm that this compound co-localizes with these specific lipid domains, double-labeling experiments have been performed. In these studies, the thionin itself is labeled with a fluorescent dye, such as Texas Red. These experiments demonstrated that the Texas Red-labeled this compound binds specifically to the membrane domains enriched in NBD-PS. nih.gov This provides direct visual confirmation that the toxin's primary interaction site is with phosphatidylserine-rich regions of the cell membrane.
Immunochemical techniques have also been applied to study this compound, primarily by creating hybrid molecules to investigate targeted cytotoxicity. In one notable study, this compound was covalently conjugated to an anti-CD5 monoclonal antibody to create an immunotoxin. nih.gov This immunotoxin was designed to target CD5+ lymphocytes. The study confirmed that the membrane-disrupting properties of the thionin were retained after conjugation and that the immunotoxin could effectively kill the target CD5+ lymphocytes and inhibit T-cell proliferation. nih.gov This application demonstrates the use of immunochemical conjugation to direct the toxin to a specific cell surface antigen, allowing for highly localized interaction studies and therapeutic applications.
| Technique | Methodology Details | Key Finding | Source |
|---|---|---|---|
| Fluorescence Digital Imaging Microscopy | Use of fluorescent lipid derivatives (NBD-PS, NBD-PC) in erythrocyte membranes. | Thionin enhances the formation of phosphatidylserine-rich domains. | nih.gov |
| Double-Labeling Fluorescence Microscopy | This compound labeled with Texas Red; co-localization with NBD-PS. | Thionin directly binds to and localizes within the phosphatidylserine-rich domains of the membrane. | nih.gov |
| Immunotoxin Conjugation | Covalent conjugation of this compound to an anti-CD5 monoclonal antibody. | Created a targeted toxin that selectively kills CD5+ lymphocytes, demonstrating a method to study highly localized interactions. | nih.gov |
Future Research Directions and Unresolved Questions
Elucidating Specificity in Membrane Interactions
A primary area for future research is to unravel the specificity of Pyrularia thionin's interactions with different membrane compositions. nih.gov While it is known to interact with phospholipids (B1166683), the exact nature of this interaction and the factors governing its specificity for certain lipid types are not fully understood. nih.govnih.gov Studies have shown that this compound's effect on membrane viscosity and structure varies depending on the phospholipid composition. nih.gov For instance, in bilayers containing cardiolipin (B10847521) or phosphatidylinositol, it increases membrane viscosity, while in the presence of phosphatidylserine (B164497), it decreases viscosity and transforms the membrane's lamellar structure. nih.gov
Further research is needed to:
Determine the precise binding affinities of this compound for various phospholipids.
Characterize the structural changes induced in both the peptide and the lipid bilayer upon interaction.
Investigate the role of membrane proteins in modulating the interaction between this compound and the lipid bilayer.
Identification of Specific Membrane Receptors or Lipid Domains
The existence of a specific receptor for this compound on cell membranes is a topic of ongoing investigation. wur.nlnih.gov Evidence supporting a receptor-mediated mechanism includes the saturable, Michaelis-Menten kinetics of its hemolytic activity and the competitive inhibition by its inactive, iodinated form. wur.nlnih.gov However, other studies suggest that this compound can directly interact with membrane lipids, independent of a protein receptor. mdpi.com It is possible that both mechanisms are at play, depending on the cell type and membrane composition.
Future studies should aim to:
Isolate and identify the putative protein receptor for this compound on erythrocyte membranes.
Characterize the binding site and the signal transduction pathway initiated upon receptor binding.
Investigate the potential for specific lipid domains, such as lipid rafts, to serve as platforms for this compound interaction and subsequent membrane disruption.
Detailed Characterization of Intracellular Targets and Pathways
While membrane disruption is a primary mechanism of this compound's toxicity, evidence suggests that it may also have intracellular targets. mdpi.comconicet.gov.ar Once inside the cell, it could interfere with various cellular processes. Research has shown that this compound can lead to an influx of Ca2+ and activate phospholipase A2. mdpi.comamazonaws.comnih.gov However, the complete cascade of intracellular events following its entry remains to be elucidated.
Key questions for future research include:
What are the specific intracellular molecules that this compound interacts with?
How does it affect key cellular pathways, such as signal transduction, metabolism, and gene expression?
Does this compound localize to specific subcellular compartments?
Regulation of this compound Gene Expression in Response to Stress
The expression of thionin genes is known to be induced by various stress factors, including pathogen attack and wounding. mdpi.comamazonaws.com This induction is often mediated by plant hormones like methyl jasmonate. amazonaws.comresearchgate.net However, the specific regulatory elements and transcription factors involved in controlling the expression of the this compound gene are largely unknown. Understanding this regulation is crucial for comprehending its role in plant defense.
Future research in this area should focus on:
Identifying the promoter and enhancer regions of the this compound gene.
Characterizing the transcription factors that bind to these regulatory regions and modulate gene expression in response to different stress signals.
Investigating the potential for crosstalk between different signaling pathways in the regulation of this compound expression.
Structural Basis for Differential Activities within Thionin Class II
This compound belongs to Class II of the thionin family. wur.nl While members of this class share a high degree of sequence and structural homology, they can exhibit different biological activities. The structural features that determine this functional diversity are not yet fully understood. For example, the substitution of specific amino acid residues can significantly alter the toxicity and antimicrobial spectrum of thionins. nih.govmdpi.com
To address this, future research should involve:
Comparative structural analysis of different Class II thionins with varying activities.
Site-directed mutagenesis studies to pinpoint the key residues responsible for specific biological functions.
Computational modeling and molecular dynamics simulations to understand how subtle structural differences translate into functional divergence.
Q & A
Q. How is Pyrularia thionin identified and isolated from plant tissues?
this compound is isolated via a combination of chromatography techniques (e.g., HPLC) and biochemical assays. Initial extraction involves homogenizing Pyrularia pubera fruits or roots, followed by ammonium sulfate precipitation to enrich thionin proteins. Purification often uses ion-exchange chromatography due to the protein’s cationic nature, with final identification via MALDI-TOF mass spectrometry or Edman degradation .
Q. What structural features differentiate this compound from other thionins?
this compound contains four disulfide bridges and a unique N-terminal sequence (e.g., KSCCRNTWAR), distinguishing it from cereal thionins (e.g., barley thioredoxin) and viscotoxins. Its tertiary structure, resolved via X-ray crystallography, shows homology to snake venom cardiotoxins in membrane-binding regions, despite differing in primary sequence .
Q. What are the primary biological roles of this compound in its native ecosystem?
this compound acts as a defense molecule against herbivores and microbial pathogens. Its cytotoxicity disrupts cell membranes, deterring consumption by mammals (e.g., humans, pigs) while allowing tolerance by deer and rodents. Antimicrobial activity targets gram-positive bacteria and fungi, likely via pore formation in microbial membranes .
Advanced Research Questions
Q. What molecular techniques are employed to study this compound’s biosynthesis in planta?
Transcriptomic analysis (RNA-seq or qPCR) of Pyrularia pubera tissues under stress (e.g., jasmonic acid induction) identifies thionin gene expression patterns. Mutant studies, such as RNAi knockdowns, validate gene function. Protein localization uses GFP-tagged constructs or immunoblotting of subcellular fractions .
Q. How do researchers address contradictions in toxicity data across experimental models?
Discrepancies in LD50 values (e.g., human vs. rodent toxicity) are analyzed through dose-response studies and membrane lipid composition comparisons. For example, this compound’s affinity for cholesterol-rich membranes explains its selective toxicity to mammals over insects .
Q. What experimental models are optimal for assessing this compound’s antimicrobial efficacy?
Standardized assays include:
Q. What mechanisms underlie this compound’s induction of calcium influx in eukaryotic cells?
Patch-clamp electrophysiology and fluorescent calcium indicators (e.g., Fluo-4) reveal that this compound binds to membrane phospholipids, forming non-selective ion channels. This triggers Ca²⁺ influx, activating downstream pathways like phospholipase A2 (PLA2) and apoptosis in sensitive cell lines .
Q. How do comparative studies with viscotoxins inform this compound’s functional evolution?
Structural alignment (e.g., Clustal Omega) highlights conserved cysteine residues and divergent surface charge distributions. Functional assays show viscotoxins exhibit stronger antifungal activity, while this compound has higher neurotoxicity, linked to its unique C-terminal domain .
Q. What challenges arise in analyzing this compound’s post-translational modifications (PTMs)?
PTMs like tyrosine iodination reduce toxicity by altering membrane-binding capacity. Detection requires advanced MS/MS fragmentation and isotopic labeling. Contradictory reports on PTM prevalence may stem from tissue-specific expression or extraction protocols .
Q. How can ecological studies design field experiments to assess this compound’s role in forest understory dynamics?
Longitudinal field surveys correlate thionin concentration in Pyrularia pubera with parasite-host interactions (e.g., haustorium formation on Quercus spp.). Metagenomic analysis of rhizosphere microbiomes quantifies antimicrobial impacts on soil bacteria .
Methodological Notes
- Data Contradiction Analysis : Cross-validate toxicity results using orthogonal assays (e.g., hemolysis vs. cell viability) and control for thionin purity via SDS-PAGE .
- Experimental Design : For gene expression studies, include jasmonic acid-treated and untreated controls to isolate stress-responsive pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
